molecular formula C14H20BrNO2 B1388109 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol CAS No. 1182128-24-0

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol

Cat. No.: B1388109
CAS No.: 1182128-24-0
M. Wt: 314.22 g/mol
InChI Key: MFMRXTYYCAWUBD-UHFFFAOYSA-N
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Description

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a piperidin-4-ol moiety via a propyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol typically involves the reaction of 3-bromophenol with 1-(3-chloropropyl)piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the piperidin-4-ol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol can be compared with similar compounds such as:

    1-(3-(3-Chlorophenoxy)propyl)piperidin-4-ol: This compound has a chlorine atom instead of a bromine atom in the phenoxy group. The presence of chlorine may result in different chemical reactivity and biological activity.

    1-(3-(3-Fluorophenoxy)propyl)piperidin-4-ol: This compound has a fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the compound’s properties due to their high electronegativity and small size.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-12-3-1-4-14(11-12)18-10-2-7-16-8-5-13(17)6-9-16/h1,3-4,11,13,17H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMRXTYYCAWUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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